molecular formula C22H28ClN5O2 B2999751 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922081-16-1

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2999751
CAS No.: 922081-16-1
M. Wt: 429.95
InChI Key: KUHSWACOROZIRG-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C22H28ClN5O2 and its molecular weight is 429.95. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

  • A study synthesized a series of pyrazolopyrimidine derivatives, including compounds structurally related to the specified chemical, for evaluation as anticancer and anti-5-lipoxygenase agents. These compounds showed cytotoxic activity against HCT-116 and MCF-7 cancer cell lines (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

  • Pyrazolopyrimidine derivatives have been synthesized and evaluated for insecticidal and antimicrobial activities. This demonstrates the compound's potential in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).

Antimicrobial Agents

  • New heterocyclic compounds containing a sulfonamido moiety, which are structurally similar to the specified compound, have been synthesized for use as antibacterial agents. Some of these compounds showed high antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Antimicrobial Activity

  • Novel pyrazole derivatives with antimicrobial and anticancer properties have been developed. Some compounds exhibited higher anticancer activity than standard drugs and also demonstrated good antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiinflammatory Properties

  • Pyrazolopyrimidines have been synthesized to study their antiinflammatory properties. Some of these compounds showed significant activity and a better therapeutic index than reference drugs, without ulcerogenic activity (Auzzi et al., 1983).

Adenosine Receptor Affinity

  • Pyrazolopyrimidines have shown affinity for A1 adenosine receptors, suggesting their potential in developing drugs targeting these receptors (Harden, Quinn, & Scammells, 1991).

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c1-3-6-17(7-4-2)21(29)24-10-11-28-20-19(13-26-28)22(30)27(15-25-20)14-16-8-5-9-18(23)12-16/h5,8-9,12-13,15,17H,3-4,6-7,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHSWACOROZIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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